Donecopride
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Overview
Description
Donecopride is a pleiotropic compound that has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease. It functions as both an acetylcholinesterase inhibitor and a serotonin subtype 4 receptor agonist . This dual action makes this compound a promising candidate for addressing the multifaceted nature of neurodegenerative diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of donecopride involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger batch sizes. This involves the use of industrial-grade equipment and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Donecopride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: Used as a model compound to study dual-function inhibitors and receptor agonists.
Biology: Investigated for its effects on cellular pathways and neurotransmitter systems.
Medicine: Explored as a therapeutic agent for Alzheimer’s disease, due to its ability to inhibit acetylcholinesterase and activate serotonin subtype 4 receptors
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Donecopride exerts its effects through a dual mechanism:
Acetylcholinesterase Inhibition: Prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
Serotonin Subtype 4 Receptor Agonism: Activates serotonin subtype 4 receptors, promoting the release of soluble amyloid precursor protein alpha and reducing amyloid-beta aggregation .
Comparison with Similar Compounds
Donecopride is unique due to its dual action as both an acetylcholinesterase inhibitor and a serotonin subtype 4 receptor agonist. Similar compounds include:
RS67333: A partial serotonin subtype 4 receptor agonist with procognitive effects.
Liraglutide: An antidiabetic drug repurposed for Alzheimer’s disease, targeting multiple pathways.
This compound stands out due to its balanced efficacy in both acetylcholinesterase inhibition and serotonin subtype 4 receptor activation, making it a versatile and promising candidate for therapeutic applications .
Properties
Molecular Formula |
C22H33ClN2O2 |
---|---|
Molecular Weight |
393.0 g/mol |
IUPAC Name |
1-(4-amino-5-chloro-2-methoxyphenyl)-3-[1-(cyclohexylmethyl)piperidin-4-yl]propan-1-one |
InChI |
InChI=1S/C22H33ClN2O2/c1-27-22-14-20(24)19(23)13-18(22)21(26)8-7-16-9-11-25(12-10-16)15-17-5-3-2-4-6-17/h13-14,16-17H,2-12,15,24H2,1H3 |
InChI Key |
FTRZTHFGTILUPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CCC2CCN(CC2)CC3CCCCC3)Cl)N |
Origin of Product |
United States |
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